molecular formula C10H11IO2 B12118035 5'-Iodo-2'-methoxypropiophenone

5'-Iodo-2'-methoxypropiophenone

Katalognummer: B12118035
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: PBNDJXSDUFGPFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Iodo-2’-methoxypropiophenone is an organic compound with the molecular formula C10H11IO2 It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the 5’ position and a methoxy group at the 2’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Iodo-2’-methoxypropiophenone typically involves the iodination of 2’-methoxypropiophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5’-Iodo-2’-methoxypropiophenone may involve a continuous flow process to ensure consistent quality and yield. The process would include precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can further optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Iodo-2’-methoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 5’-Iodo-2’-methoxybenzoic acid.

    Reduction: Formation of 5’-Iodo-2’-methoxypropiophenol.

    Substitution: Formation of 5’-Amino-2’-methoxypropiophenone or 5’-Thio-2’-methoxypropiophenone.

Wissenschaftliche Forschungsanwendungen

5’-Iodo-2’-methoxypropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5’-Iodo-2’-methoxypropiophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The propiophenone moiety can interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-Methoxypropiophenone: Lacks the iodine substitution, making it less reactive in halogen-specific reactions.

    5’-Bromo-2’-methoxypropiophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    5’-Chloro-2’-methoxypropiophenone: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.

Uniqueness

5’-Iodo-2’-methoxypropiophenone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy group and the iodine atom makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H11IO2

Molekulargewicht

290.10 g/mol

IUPAC-Name

1-(5-iodo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11IO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

PBNDJXSDUFGPFN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.